3-Buten-2-OL chemical properties and structure
3-Buten-2-OL chemical properties and structure
An In-depth Technical Guide to 3-Buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Buten-2-ol, also known as methyl vinyl carbinol, is a valuable and versatile unsaturated secondary alcohol. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, makes it a critical building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and applications, tailored for professionals in research and development. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and flavor and fragrance compounds.[1]
Chemical Structure and Identifiers
The structural integrity of a molecule is fundamental to its reactivity and function. 3-Buten-2-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-3-buten-2-ol.
Table 1: Chemical Identifiers for 3-Buten-2-ol
| Identifier | Value | Reference(s) |
| IUPAC Name | but-3-en-2-ol | [2] |
| CAS Number | 598-32-3 | [2][3] |
| Molecular Formula | C₄H₈O | [2][3][4] |
| Molecular Weight | 72.11 g/mol | [2] |
| Canonical SMILES | CC(C=C)O | [2] |
| InChI | InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | [2][4] |
| InChIKey | MKUWVMRNQOOSAT-UHFFFAOYSA-N | [2][4] |
| Common Synonyms | Methyl vinyl carbinol, 1-Buten-3-ol, 3-Hydroxy-1-butene | [4][5] |
Physicochemical Properties
The physical and chemical properties of 3-buten-2-ol dictate its handling, storage, and application in various experimental setups. It is a clear, colorless to light yellow liquid that is fully miscible with water.[1][2][6]
Table 2: Physicochemical Data for 3-Buten-2-ol
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 96-97 °C (at 1 atm) | [1] |
| Melting Point | Data not widely available | |
| Density | 0.832 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.415 | [1] |
| Solubility | Fully miscible with water | [1][6] |
| Flash Point | 15 °C (59 °F) | |
| Vapor Pressure | Data not widely available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-buten-2-ol.
Table 3: Summary of Key Spectroscopic Data
| Technique | Key Peaks / Signals (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR | δ 5.90 (m, 1H, -CH=), 5.21 (d, 1H, =CH₂), 5.07 (d, 1H, =CH₂), 4.29 (m, 1H, -CH(OH)-), 2.06 (s, 1H, -OH), 1.28 (d, 3H, -CH₃) | [7] |
| IR (Infrared) | Broad peak ~3350 cm⁻¹ (O-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch), ~920 cm⁻¹ (=CH₂ bend) | [2][8] |
| MS (EI) | m/z 57 (base peak), 43, 72 (M⁺) | [5][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chemical processes. Below are representative protocols for the synthesis and purification of 3-buten-2-ol.
Synthesis: Partial Hydrogenation of 3-Butyn-2-ol
A common and efficient method for synthesizing 3-buten-2-ol is the selective partial hydrogenation of its alkyne analogue, 3-butyn-2-ol.[9]
Protocol:
-
Catalyst Preparation : A functionalized palladium catalyst (e.g., Lindlar's catalyst or a custom SBA-15/metformin/palladium catalyst) is prepared.[9][10]
-
Reaction Setup : 100 mg of the prepared catalyst is mixed with 100 mL of methanol in a hydrogenation flask. 20 mmol of 3-butyn-2-ol is added to this mixture.[9]
-
Hydrogenation : The reaction vessel is flushed and filled with hydrogen gas at atmospheric pressure (approx. 760 Torr). The mixture is stirred vigorously at 20°C.[9]
-
Monitoring : The progress of the reaction is monitored periodically (e.g., every 30 minutes) by gas chromatography (GC) to observe the consumption of the starting alkyne.[9]
-
Workup : After the reaction is complete (typically 4-6 hours), the crude product mixture is filtered to remove the catalyst.[9]
-
Isolation : The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-buten-2-ol. The product can then be purified further.[9]
Purification: Vacuum Distillation
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and solvents. Fractional distillation under reduced pressure is a standard method for purifying liquids like 3-buten-2-ol, especially to prevent decomposition at higher temperatures.[11][12]
Protocol:
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap. Ensure all glassware is dry.[13]
-
Charging the Flask : Transfer the crude 3-buten-2-ol into the distillation flask.
-
Applying Vacuum : Gradually reduce the pressure inside the apparatus to the desired level. A lower pressure will decrease the boiling point of the liquid.[11]
-
Heating : Gently heat the distillation flask using a heating mantle or oil bath while stirring. The bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid at the applied pressure.[12]
-
Fraction Collection : Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of pure 3-buten-2-ol under the reduced pressure. Discard any initial forerun, which may contain more volatile impurities.
-
Completion : Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and other residues.
-
Storage : Store the purified liquid in a cool, dark place, preferably under an inert atmosphere.[1]
Reactivity and Applications in Drug Development
The dual functionality of 3-buten-2-ol makes it a versatile synthon. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the vinyl group is susceptible to addition reactions, polymerization, and ozonolysis.
-
Pharmaceutical Synthesis : It is a precursor for various complex molecules. Its chiral nature is particularly important, allowing for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
-
Agrochemicals and Dyestuffs : Its reactive handles allow for its incorporation into larger, functional molecules used in agriculture and material science.[1]
-
Flavor and Fragrance : 3-Buten-2-ol and its esters are used in the flavor and fragrance industry due to their characteristic aromas.[6]
No specific signaling pathways involving 3-buten-2-ol are well-documented in the available literature. However, its structural motifs are present in various biologically active natural products. Its potential for derivatization makes it a valuable starting point for generating compound libraries for drug discovery screenings.
Safety and Handling
3-Buten-2-ol is a highly flammable liquid and vapor.[2] It is also a skin and strong eye irritant.[1] Proper safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a cool, dry place away from ignition sources.[1] The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation and peroxide formation.
Conclusion
3-Buten-2-ol is a cornerstone intermediate with significant utility in scientific research and industrial applications. Its well-defined chemical properties, predictable reactivity, and established synthesis protocols make it an indispensable tool for chemists. This guide has summarized the core technical information required by professionals to effectively and safely utilize 3-buten-2-ol in their research and development endeavors.
References
- 1. 3-BUTEN-2-OL | 598-32-3 [chemicalbook.com]
- 2. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 3-BUTEN-2-OL | CymitQuimica [cymitquimica.com]
- 5. 3-Buten-2-ol [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]
- 8. 3-BUTEN-2-OL(598-32-3) IR Spectrum [chemicalbook.com]
- 9. 3-BUTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
